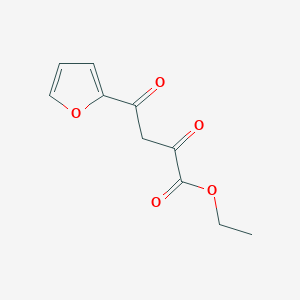

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

Overview

Description

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate typically involves the reaction of furan derivatives with ethyl acetoacetate under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene, followed by refluxing the mixture to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of biorefineries to produce furan derivatives from biomass is also gaining traction as a sustainable and eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

Substitution: Lewis acids like aluminum chloride (AlCl3) are often employed.

Major Products: The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

Chemistry

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and electrophilic substitution—makes it a crucial building block in organic synthesis.

Biology

The compound's derivatives have demonstrated potential as antimicrobial and antifungal agents. For instance:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Fungal Inhibition : Studies indicate that certain derivatives possess antifungal properties, contributing to their potential use in medical applications .

Medicine

This compound is being explored for its pharmacological properties:

- Anti-inflammatory Properties : Some derivatives are being investigated for their ability to reduce inflammation.

- Anticancer Activity : The compound shows promise in anticancer research due to its interactions with cellular pathways involved in tumor growth.

- Antiviral Properties : Ongoing studies are evaluating its effectiveness against viral infections .

Industrial Applications

This compound is utilized in various industrial processes:

- Production of Polymers and Resins : The compound is involved in synthesizing materials used in coatings and adhesives.

- Chemical Intermediate : It serves as a precursor for producing other industrial chemicals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed promising results against various pathogens. The synthesized compounds were tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Case Study 2: Anticancer Research

Research focusing on the anticancer potential of furan derivatives indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific cellular pathways .

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets and pathways. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .

Comparison with Similar Compounds

Furfural: A furan derivative used in the production of resins and as a solvent.

Furfuryl alcohol: Used in the manufacture of foundry resins and as a chemical intermediate.

2,5-Furandicarboxylic acid: A promising bio-based monomer for the production of sustainable plastics.

Uniqueness: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate stands out due to its unique combination of a furan ring with an ester and diketone functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound belongs to the class of furan derivatives, which are known for their significant biological and pharmacological activities. The compound's molecular formula is with a molecular weight of approximately 210.18 g/mol. Its structure includes a furan ring and a dioxobutanoate moiety, contributing to its reactivity and biological potential.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming reactive intermediates that interact with cellular components. This can disrupt normal cellular functions such as DNA replication and protein synthesis.

- Antimicrobial Activity : Derivatives of this compound have shown promise as antimicrobial agents, indicating that they might interfere with bacterial cell wall synthesis or function .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study measured the Minimum Inhibitory Concentration (MIC) values against various bacterial strains, revealing:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.5 - 62 | Highly Active |

| 125 | Moderately Active | |

| 250 - 500 | Poorly Active |

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Anticancer Activities

Furan derivatives are being explored for their anti-inflammatory and anticancer properties. This compound may possess similar activities based on its structural characteristics. Studies have shown that compounds with furan rings can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated a correlation between structural modifications and increased antimicrobial potency, supporting the idea of structure-activity relationships (SAR) in drug development .

- Comparative Analysis with Other Compounds : In comparative studies with established antimicrobial agents like fosfomycin, this compound showed competitive inhibition profiles, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate?

The compound is typically synthesized via condensation reactions involving diethyl oxalate and furan-containing precursors. A common method involves:

- Step 1 : Base-catalyzed condensation of diethyl oxalate with a furan-substituted acetyl compound (e.g., 3-acetylindole derivatives) to form the dioxobutanoate intermediate .

- Step 2 : Cyclization or functionalization using reagents like hydroxylamine hydrochloride for heterocycle formation .

- Step 3 : Hydrolysis or coupling reactions (e.g., EDC/HOBt-mediated amidation) to generate derivatives .

Key solvents include ethanol, DMF, or dichloromethane, with sodium ethoxide or tripropyl amine as common bases .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1720–1750 cm⁻¹ and furan ring vibrations (~1500–1600 cm⁻¹) .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption .

- Stability : Monitor via TLC or HPLC for decomposition (e.g., ester hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in furan-containing dioxobutanoate synthesis?

- Catalyst Screening : Test bases like NaH, K₂CO₃, or DBU; sodium ethoxide in DMF achieves ~55–89% yield in similar systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol, which may favor side-product formation .

- Temperature Control : Reactions at 0–25°C reduce side reactions (e.g., over-oxidation) .

Q. How do discrepancies in reported biological activity (e.g., IC₅₀ values) arise, and how can they be resolved?

Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., hepatocellular carcinoma vs. bacterial models) .

- Purity : Impurities >5% alter activity; validate via HPLC (>95% purity) .

- Structural Analogues : Compare with fluorinated or brominated derivatives (e.g., 4-(4-chlorophenyl) variants show altered enzyme binding) .

Q. What computational methods aid in predicting the reactivity of this compound?

- DFT Calculations : Model electrophilic sites (e.g., α,β-unsaturated ketone) for nucleophilic attack .

- Molecular Docking : Predict binding to targets like DNA gyrase or KYN-3-OHase using software (AutoDock Vina) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be addressed?

- Dynamic Effects : Conformational flexibility in solution may cause splitting; use variable-temperature NMR .

- Impurity Identification : Compare with synthesized standards or spiked samples .

Q. What strategies are effective for derivatizing this compound for coordination chemistry applications?

- Schiff Base Formation : React with hydrazides or amines to form ligands for metal complexes (e.g., Co(II), Cu(II)) .

- Functional Group Modification : Hydrolyze the ester to a carboxylic acid for chelation .

Q. How does the furan ring influence the compound’s electronic properties?

- Electron-Donating Effects : The furan oxygen enhances conjugation, stabilizing the diketone moiety and increasing electrophilicity .

- Comparative Studies : Replace furan with thiophene or pyrrole to assess π-electron density changes via cyclic voltammetry .

Properties

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.